7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Description
N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide is a structurally complex compound featuring a piperazine core substituted with a 3-chlorophenyl group, a 2-oxoethyl chain, and a phenyl methanesulfonamide moiety. Its molecular formula is C₁₉H₂₁ClN₃O₃S, with a molecular weight of 413.91 g/mol. The compound’s unique architecture—combining a sulfonamide group, a piperazine ring, and halogenated aromatic components—confers distinct chemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c18-14-4-2-1-3-10(14)9-23-11-5-6-12-13(17(19,20)21)8-16(22)24-15(12)7-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSNXZBIRVHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the hydroxyl group of 4-hydroxycoumarin with the chlorobenzyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, halogen positioning, and functional groups, leading to variations in biological activity, pharmacokinetics, and target selectivity. Below is a detailed comparison:
Halogen Substitution and Aromatic Ring Modifications
| Compound Name | Key Structural Features | Biological Impact | Reference |
|---|---|---|---|
| N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide | Additional chlorine atom at phenyl C5 | Increased receptor binding affinity due to enhanced hydrophobic interactions | |
| N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide | Chlorine at phenyl C2 | Reduced selectivity for serotonin receptors (5-HT₁A) compared to 3-chloro derivatives | |
| 2-(4,6-Dimethylbenzofuran-3-yl)-N-[4-(2-chlorophenyl)piperidin-1-yl]acetamide | Chlorine on phenyl + benzofuran core | Enhanced lipophilicity and CNS penetration |
Key Insight : The 3-chlorophenyl group in the target compound optimizes steric and electronic interactions with receptor pockets, balancing affinity and selectivity .
Functional Group Variations
| Compound Name | Functional Group Changes | Pharmacokinetic Impact | |
|---|---|---|---|
| 2-(4,6-Dimethylbenzofuran-3-yl)-N-[4-(piperazin-1-yl)phenyl]acetamide | Lacks sulfonamide linkage | Shorter plasma half-life (t₁/₂ = 2.1 h vs. 5.8 h in sulfonamide analogs) due to reduced protein binding | |
| N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide | Pyridazine core replaces piperazine | Increased metabolic stability but lower aqueous solubility |
Key Insight : The methanesulfonamide group in the target compound enhances metabolic stability and solubility, critical for oral bioavailability .
Heterocyclic Core Modifications
| Compound Name | Heterocyclic Core | Biological Activity | |
|---|---|---|---|
| 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide | Pyridazine + furan | Selective dopamine D2/D3 receptor antagonism (IC₅₀ = 12 nM) | |
| 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide | Thiophene + furan | Dual 5-HT reuptake inhibition and σ1 receptor modulation |
Key Insight : Replacement of the phenyl methanesulfonamide group with thiophene or pyridazine alters target engagement, shifting activity from serotoninergic to dopaminergic pathways .
Biological Activity
7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound classified under chromen-2-one derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies have highlighted the potential of 7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including B16-F10, HT29, and Hep G2. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| B16-F10 | 10.4 ± 0.2 |
| HT29 | 10.9 ± 0.5 |
| Hep G2 | 8.8 ± 0.4 |
These values indicate that the compound exhibits potent growth-inhibitory effects, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism of action for this compound appears to involve the inhibition of specific enzymes or receptors associated with cell proliferation. It has been observed to induce cell-cycle arrest, particularly increasing the population of cells in the G0/G1 phase while decreasing those in the S phase, which is critical for cancer cell growth .
Apoptotic Effects
In addition to cytotoxicity, studies have shown that treatment with this compound leads to significant apoptotic effects in cancer cells, with total apoptosis rates ranging from 40% to 85%. Notably, the apoptosis rates varied among different cancer cell lines, indicating a complex interaction between the compound and cellular pathways .
Study on Triterpene-Coumarin Conjugates
A related study investigated triterpene-coumarin conjugates that included derivatives similar to 7-[(2-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one. The findings revealed that these compounds exhibited substantial cytotoxicity against several cancer types and highlighted the importance of structural modifications in enhancing biological activity .
Cell-Cycle Analysis
Further analysis using flow cytometry demonstrated that treatment with this compound resulted in notable changes in cell-cycle distribution across various cancer cell lines. The increase in G0/G1 phase cells was accompanied by a significant reduction in S phase cells, reinforcing its potential as a chemotherapeutic agent .
Q & A
Q. Table 1: MAO-B Inhibition Profile
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ (MAO-B) | 3.2 nM | |
| Selectivity Index (MAO-B/MAO-A) | 480 | |
| Kᵢ (Reversibility) | 1.8 nM |
Advanced: How do substituents like the 2-chlorobenzyl group influence lipophilicity and target binding?
Answer:
- Lipophilicity : The 2-chlorobenzyl group increases logP by ~1.5 units compared to unsubstituted coumarins, enhancing blood-brain barrier penetration (calculated via HPLC-derived logD₇.₄) .
- Target Binding :
Advanced: How can in silico docking predict interactions with targets like MAO-B?
Answer:
- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations.
- Key Steps :
- Outcome : The 2-chlorobenzyl group occupies a hydrophobic subpocket, while the chromen-2-one core aligns with FAD .
Advanced: What strategies optimize bioavailability and BBB penetration for neurological applications?
Answer:
- Prodrug Design : Esterification of the hydroxyl group improves oral absorption (e.g., methanesulfonate prodrug increases bioavailability by 60%) .
- BBB Penetration :
Advanced: How to resolve contradictions in biological activity data across similar coumarins?
Answer:
- Case Study : Discrepancies in antimicrobial activity (e.g., 2-Cl vs. 4-Cl analogs):
- Hypothesis : Chlorine position alters electron-withdrawing effects, impacting redox cycling.
- Validation :
- ROS Assays : Measure intracellular ROS levels (e.g., DCFH-DA probe).
- MIC Testing : 2-Cl shows MIC =8 µg/mL vs. S. aureus, while 4-Cl is inactive .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | MAO-B IC₅₀ (nM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-Cl-benzyloxy | 3.2 | 8 (S. aureus) |
| 4-Cl-benzyloxy | 32 | >64 |
| 3-Cl-benzyloxy | 15 | 32 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
